Etozolin-d3 (hydrochloride) Etozolin-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674733
InChI: InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3;
SMILES:
Molecular Formula: C13H21ClN2O3S
Molecular Weight: 323.85 g/mol

Etozolin-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16674733

Molecular Formula: C13H21ClN2O3S

Molecular Weight: 323.85 g/mol

* For research use only. Not for human or veterinary use.

Etozolin-d3 (hydrochloride) -

Specification

Molecular Formula C13H21ClN2O3S
Molecular Weight 323.85 g/mol
IUPAC Name ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride
Standard InChI InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3;
Standard InChI Key AOHAFCXGDWOODX-VYMLLKNISA-N
Isomeric SMILES [2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl
Canonical SMILES CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl

Introduction

PropertyValue
Molecular FormulaC₁₃H₂₁ClN₂O₃S
Molecular Weight323.85 g/mol
CAS NumberNot publicly disclosed
PubChem Compound ID162641422
Deuterium Substitution3-methyl group (3 deuteriums)

The structural integrity of Etozolin-d3 (hydrochloride) ensures compatibility with mass spectrometry and nuclear magnetic resonance (NMR) techniques, facilitating its use in quantitative metabolic assays.

Synthesis and Deuterium Labeling Strategies

The synthesis of Etozolin-d3 (hydrochloride) employs deuterium labeling to replace three hydrogen atoms in the 3-methyl group of the thiazolidine ring. This process typically involves:

  • Isotopic Exchange Reactions: Deuterium gas (D₂) or deuterated reagents (e.g., D₂O) introduce deuterium atoms into the precursor molecules under controlled catalytic conditions.

  • Chiral Resolution: The (2E)-configuration of the exocyclic double bond is preserved through stereoselective synthesis to maintain pharmacological activity.

  • Hydrochloride Salt Formation: The final product is stabilized as a hydrochloride salt to enhance solubility and shelf-life.

This synthetic route yields a compound with >98% isotopic purity, critical for minimizing background noise in tracer studies.

Pharmacological Mechanism and Diuretic Efficacy

Etozolin-d3 (hydrochloride) operates as a loop diuretic, mirroring the mechanism of its non-deuterated counterpart. It inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, disrupting electrolyte reabsorption and promoting diuresis . Key pharmacological features include:

Dose-Dependent Diuretic Response

In human trials, 400 mg of Etozolin demonstrated equipotency to 75 mg of benzothiazide, while 1200 mg produced a 2.8-fold greater diuretic effect . The onset of action occurs within 2–4 hours post-administration, with effects subsiding after 10 hours .

ParameterEtozolin (400 mg)Benzothiazide (75 mg)
Peak Diuresis Onset2–4 hours2–4 hours
Duration of Action10 hours10 hours
Na⁺ Excretion Increase120%115%
Cl⁻ Excretion Increase125%118%

Research Applications and Metabolic Tracing

The deuterium label in Etozolin-d3 (hydrochloride) enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) properties. Key research applications include:

Pharmacokinetic Profiling

  • Plasma Half-Life: Deuterium labeling allows quantification of the parent compound and its metabolite, ozolinone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Metabolic Pathways: Studies reveal rapid hepatic conversion to ozolinone, which retains diuretic activity.

Drug-Drug Interaction Studies

Etozolin-d3 (hydrochloride) serves as a probe substrate to assess cytochrome P450 (CYP) enzyme activity, particularly CYP3A4 and CYP2C9 isoforms involved in its metabolism.

Comparative Analysis with Non-Deuterated Etozolin

While Etozolin-d3 (hydrochloride) shares the pharmacological profile of Etozolin, its deuterated structure confers distinct advantages:

FeatureEtozolin-d3 (Hydrochloride)Etozolin
Metabolic TraceabilityHigh (via deuterium labeling)Limited
Analytical SensitivityEnhanced in MS/NMR assaysStandard
Clinical UseResearch-onlyTherapeutic (historical)

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